molecular formula C7H10N2O2 B13950225 3-(Prop-2-en-1-yl)piperazine-2,5-dione CAS No. 61892-78-2

3-(Prop-2-en-1-yl)piperazine-2,5-dione

Cat. No.: B13950225
CAS No.: 61892-78-2
M. Wt: 154.17 g/mol
InChI Key: QPEIOXNORVBMGJ-UHFFFAOYSA-N
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Description

2,5-Piperazinedione, 3-(2-propenyl)- is a cyclic organic compound with the molecular formula C₇H₁₀N₂O₂. It is a derivative of piperazinedione, characterized by the presence of a propenyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Piperazinedione, 3-(2-propenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of glycine derivatives with acrylamide, followed by cyclization to form the piperazinedione ring. The reaction conditions often include the use of catalysts and specific temperature and pH settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of 2,5-Piperazinedione, 3-(2-propenyl)- may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets the required purity standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2,5-Piperazinedione, 3-(2-propenyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketopiperazine derivatives, while reduction can produce various reduced forms of the original compound .

Scientific Research Applications

2,5-Piperazinedione, 3-(2-propenyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.

    Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 2,5-Piperazinedione, 3-(2-propenyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2,5-Diketopiperazine: A closely related compound with similar structural features but lacking the propenyl group.

    Cyclo(glycylglycine): Another cyclic peptide with comparable properties.

    N-glycyl-glycine: A cyclic peptide with different substituents.

Uniqueness

2,5-Piperazinedione, 3-(2-propenyl)- is unique due to the presence of the propenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these unique properties are advantageous .

Properties

CAS No.

61892-78-2

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

3-prop-2-enylpiperazine-2,5-dione

InChI

InChI=1S/C7H10N2O2/c1-2-3-5-7(11)8-4-6(10)9-5/h2,5H,1,3-4H2,(H,8,11)(H,9,10)

InChI Key

QPEIOXNORVBMGJ-UHFFFAOYSA-N

Canonical SMILES

C=CCC1C(=O)NCC(=O)N1

Origin of Product

United States

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